(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate

説明

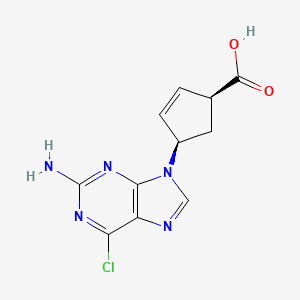

The compound (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate is a synthetic organic molecule that features a purine base attached to a cyclopentene ring

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopentene and purine derivatives.

Key Steps:

Reaction Conditions:

Industrial Production Methods

In an industrial setting, the synthesis of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.

Reduction: Reduction reactions can target the chlorinated purine ring, potentially replacing the chlorine atom with hydrogen.

Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Ammonia (NH₃), various amines.

Major Products

Oxidation Products: Oxidized derivatives of the purine base.

Reduction Products: Dechlorinated purine derivatives.

Substitution Products: Amino-substituted purine derivatives.

科学的研究の応用

Chemistry

Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.

Biology

Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism.

Medicine

Antiviral Agents: Explored for its potential to inhibit viral replication.

Anticancer Agents: Studied for its ability to interfere with DNA synthesis in cancer cells.

Industry

Pharmaceutical Development: Used in the development of new therapeutic agents.

作用機序

The compound exerts its effects primarily through interactions with nucleic acids and enzymes involved in nucleotide metabolism. The purine base can mimic natural nucleotides, allowing it to:

Inhibit Enzymes: Such as DNA polymerase and reverse transcriptase.

Interfere with DNA/RNA Synthesis: By incorporating into the nucleic acid chains and causing chain termination.

類似化合物との比較

Similar Compounds

Acyclovir: Another purine analogue used as an antiviral agent.

Ganciclovir: Similar in structure and used for treating viral infections.

Uniqueness

Chlorine Substitution: The presence of a chlorine atom on the purine base distinguishes it from many other purine analogues, potentially altering its biological activity and pharmacokinetics.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

生物活性

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is notable for its structural features that allow it to interact with various biological targets, particularly in the context of cancer treatment and antiviral activity.

The molecular formula of this compound is with a molecular weight of approximately 265.70 g/mol. It exists as a solid and is soluble in solvents such as DMSO and methanol. The compound's stability is optimal when stored in an inert atmosphere at low temperatures (2-8°C) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that purine derivatives exhibit cytotoxic properties against various cancer cell lines. Studies have shown that this specific compound can induce apoptosis in cancer cells by interfering with nucleic acid synthesis and function. The mechanism involves the inhibition of enzymes critical for DNA replication and repair processes.

2. Antiviral Properties

The compound has demonstrated efficacy against certain viral infections, particularly those associated with RNA viruses. Its mechanism may involve the inhibition of viral replication by targeting viral polymerases or other essential proteins involved in the viral life cycle.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of DNA synthesis; induction of apoptosis | |

| Antiviral | Inhibition of viral polymerases | |

| Cytotoxicity | Disruption of cellular metabolism |

Case Studies

Several studies have explored the biological activity of purine derivatives similar to this compound:

Case Study 1: Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of various purine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antiviral Efficacy

A separate investigation focused on the antiviral properties of this compound against influenza virus strains. The study found that treatment with the purine derivative reduced viral titers significantly, suggesting its potential as a therapeutic agent for viral infections .

特性

IUPAC Name |

(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCJFRPQWAWFC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746991 | |

| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-78-2 | |

| Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。